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Compound of Interest

Compound Name: Irehine

Cat. No.: B1209455

This section compares the efficacy of Irinotecan-containing regimens against other
chemotherapeutic options in the context of metastatic cancers.

Quantitative Data Summary

The following tables present a summary of key performance indicators from comparative
studies involving Irinotecan.

Table 1: FOLFIRI (Irinotecan regimen) vs. Paclitaxel + Carboplatin in Second- and Third-Line
Metastatic Gastric Cancer[1][2]

A retrospective study involving 40 patients with metastatic gastric cancer evaluated the efficacy
of FOLFIRI versus a combination of paclitaxel and carboplatin. The FOLFIRI regimen
demonstrated a significantly higher objective response rate.[1][2]
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. Paclitaxel +
Performance Metric FOLFIRI (nh=22) . p-value
Carboplatin (n=18)

Objective Response

45.5% 16.7% 0.05
Rate (ORR)
Median Progression-
) 3 months 3 months 0.82
Free Survival (PFS)
Median Overall
7 months 8 months 0.71

Survival (OS)

Table 2: Irinotecan Combination Therapy vs. Monotherapy in Advanced Gastric Cancer

A phase lll trial (TRICS) compared the combination of irinotecan and cisplatin with irinotecan
monotherapy in patients with advanced gastric cancer that had progressed after initial
treatment. The study did not find a statistically significant difference in survival outcomes
between the two approaches.

. Irinotecan + Irinotecan
Performance Metric . ] p-value
Cisplatin Monotherapy
Median Progression-
) 4.6 months 4.1 months 0.376
Free Survival (PFS)
Median Overall
13.9 months 12.7 months 0.288

Survival (OS)

Mechanism of Action: Irinotecan

Irinotecan is a prodrug that is converted to its active metabolite, SN-38. SN-38 exerts its
cytotoxic effects by inhibiting topoisomerase I, an enzyme crucial for relieving torsional strain in
DNA during replication and transcription. By binding to the topoisomerase I-DNA complex, SN-
38 prevents the re-ligation of single-strand breaks, leading to the accumulation of DNA damage
and ultimately triggering apoptosis, or programmed cell death.
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Caption: Irinotecan's conversion to SN-38 and subsequent inhibition of Topoisomerase |I.

Experimental Protocols

The clinical data presented is based on a retrospective analysis of patients with metastatic
gastric cancer. The following outlines the general methodology employed in such a study.[1][2]

Study Design: A retrospective cohort analysis was conducted on 40 patients with HER2-
negative metastatic gastric cancer who received second- or third-line chemotherapy between
2017 and 2022.[1][2] Patients were divided into two treatment arms:

o FOLFIRI regimen: 22 patients.[1]
o Paclitaxel + Carboplatin regimen: 18 patients.[1]

Patient Population: The median age of patients at diagnosis was 51 years. 75% of patients
presented with metastatic disease at the initial diagnosis, while 25% had stage IlI-1ll disease.[1]
The primary tumor was located in the gastroesophageal junction in 20% of patients and other
gastric locations in 80%.[1]

Endpoints:
¢ Primary: Overall Survival (OS) and Progression-Free Survival (PFS).

o Secondary: Objective Response Rate (ORR) and treatment-related side effects.
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Statistical Methods: Survival curves for OS and PFS were generated using the Kaplan-Meier
method, and differences were assessed using the log-rank test. The objective response rates
were compared using appropriate statistical tests for categorical data. A p-value less than 0.05

was considered significant.
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Caption: Generalized workflow for a retrospective comparative oncology study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Regimens]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1209455#irehine-clinical-trial-results]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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